1-Methoxy-4-propylbenzene

Catalog No.
S571398
CAS No.
104-45-0
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-4-propylbenzene

CAS Number

104-45-0

Product Name

1-Methoxy-4-propylbenzene

IUPAC Name

1-methoxy-4-propylbenzene

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8H,3-4H2,1-2H3

InChI Key

KBHWKXNXTURZCD-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)OC

Solubility

Slightly soluble in water, Miscible in oils
soluble (in ethanol)

Synonyms

4-propylanisole, para-propylanisole

Canonical SMILES

CCCC1=CC=C(C=C1)OC

Classification and Properties:

  • 1-Methoxy-4-propylbenzene belongs to the class of organic compounds called phenylpropanes. These are molecules containing a specific structural unit known as the phenylpropane moiety .
  • It possesses a sweet, anise-like, and fennel-like taste .

Potential Biomarker:

  • Studies have detected, but not quantified, 1-Methoxy-4-propylbenzene in certain herbs and spices . This suggests it could potentially serve as a biomarker for the consumption of these foods, although further research is needed to validate its efficacy and establish a reliable method for detection and quantification.

Limited Research:

  • Notably, a literature review indicates a scarcity of published research specifically focusing on 1-Methoxy-4-propylbenzene and its potential applications . This suggests that further investigation is necessary to fully understand its properties and potential uses in various scientific fields.

Future Research Directions:

  • Given its potential as a biomarker and the limited existing research, future studies could explore the following:
    • Developing methods to quantify 1-Methoxy-4-propylbenzene in biological samples.
    • Investigating its metabolism and potential biotransformation pathways in the body.
    • Evaluating its efficacy and specificity as a biomarker for the consumption of specific herbs and spices.
    • Exploring its potential applications in other areas of scientific research, such as pharmaceutical development or environmental monitoring.

1-Methoxy-4-propylbenzene, also known as p-propylanisole, is an organic compound with the molecular formula C10H14OC_{10}H_{14}O and a molecular weight of approximately 150.22 g/mol. It features a methoxy group (-OCH₃) attached to a propyl-substituted benzene ring, specifically at the para position. This compound has a sweet, anise-like flavor and is commonly found in various natural sources, including herbs such as aniseed and fennel .

Currently, there is no documented information regarding a specific mechanism of action for 1-Methoxy-4-propylbenzene in biological systems.

  • Wear appropriate personal protective equipment (PPE) when handling, including gloves, safety glasses, and a lab coat.
  • Handle in a well-ventilated area due to its potential volatility (similar to other aromatic compounds).
  • Avoid contact with skin and eyes.
  • Follow standard laboratory safety protocols for handling organic solvents if used in conjunction with this compound.
Typical of aromatic compounds:

  • Electrophilic Substitution: The methoxy group is an electron-donating group, which enhances the reactivity of the aromatic ring towards electrophiles. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.
  • Oxidation: The propyl side chain can undergo oxidation to form corresponding alcohols or ketones depending on the conditions used.
  • Cleavage Reactions: Under strong acidic or oxidative conditions, the methoxy group can be cleaved to yield phenolic compounds.

Several synthetic methods are available for producing 1-methoxy-4-propylbenzene:

  • Alkylation of Anisole: This method involves the alkylation of anisole (methoxybenzene) with propyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
  • Friedel-Crafts Alkylation: The compound can be synthesized through Friedel-Crafts alkylation by reacting propyl chloride with anisole in the presence of a Lewis acid catalyst like aluminum chloride.
  • Direct Methoxylation: Another method involves the direct introduction of a methoxy group into a propyl-substituted benzene ring using methanol and an acid catalyst.

1-Methoxy-4-propylbenzene finds applications in various fields:

  • Flavoring Industry: It is widely used as a flavoring agent in food and beverages due to its pleasant aroma and taste.
  • Fragrance Industry: The compound is also employed in perfumes and cosmetics for its sweet scent.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals .

Interaction studies involving 1-methoxy-4-propylbenzene primarily focus on its flavoring and potential therapeutic properties. Research indicates that it may interact with taste receptors, contributing to its flavor profile. Additionally, some studies explore its interactions with biological systems, although comprehensive pharmacological data remain sparse.

Several compounds share structural similarities with 1-methoxy-4-propylbenzene. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
1-Methyl-4-propylbenzeneC10H14C_{10}H_{14}Lacks the methoxy group; primarily used as a solvent.
AnisoleC7H8OC_{7}H_{8}OA simpler structure; widely used as a solvent and flavoring agent.
EugenolC10H12O3C_{10}H_{12}O_3Contains a methoxy group; known for its analgesic properties.
EstragoleC10H12OC_{10}H_{12}OSimilar flavor profile; found in tarragon oil; potential carcinogenic effects.

Uniqueness: 1-Methoxy-4-propylbenzene's unique combination of a propyl group and a methoxy substituent gives it distinct flavoring properties that differentiate it from simpler aromatic compounds like anisole or more complex ones like eugenol. Its specific sensory profile makes it particularly valuable in culinary applications.

Physical Description

colourless to pale yellow liquid, Sweet herbaceous quite powerful aroma

XLogP3

3.5

Boiling Point

211.5 °C

Density

0.940-0.943

UNII

932XJ1O77X

Other CAS

104-45-0

Wikipedia

4-propylanisole

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Benzene, 1-methoxy-4-propyl-: ACTIVE

Dates

Modify: 2023-08-15

The metabolism of p-propylanisole in the rat and mouse and its variation with dose

S A Sangster, J Caldwell, A J Hutt, R L Smith
PMID: 6683223   DOI: 10.1016/0278-6915(83)90059-5

Abstract

We have studied the metabolism of the synthetic flavouring p-propylanisole in rats and mice and investigated the variation in its metabolism with dose. [methoxy-14C]-p-Propylanisole was given to female Wistar albino rats orally and male CD-1 mice ip at doses ranging from 0.05-1500 mg/kg body weight (0.2-20 20 microCi/animal). The urine, faeces and 14CO2 in the expired air were collected. The urinary metabolites were separated by solvent extraction, thin-layer chromatography and high-pressure liquid chromatography, and characterized by mass and nuclear magnetic resonance spectroscopy and comparison with authentic samples. Three major 14C-labelled urinary metabolites were excreted, 1'- and 2'-hydroxy-p-propylanisole and p-methoxyhippuric acid. 14CO2 was eliminated in the expired air, arising from oxidative O-demethylation. The relative quantities of the metabolites varied markedly with dose. The percentage of the dose that was O-demethylated fell as the dose increased and the proportion in the form of urinary metabolites increased. The relative proportions of the major urinary metabolites also changed with dose. In view of the great discrepancy between human exposure to p-propylanisole in foods (about 15 micrograms/day) and the doses used for its toxicological evaluation in animals, these results emphasize the importance of considering dose-dependent metabolism when interpreting the significance for man of animal data obtained at very high doses.


The metabolic disposition of [methoxy-14C]-labelled trans-anethole, estragole and p-propylanisole in human volunteers

S A Sangster, J Caldwell, A J Hutt, A Anthony, R L Smith
PMID: 3424869   DOI: 10.3109/00498258709167414

Abstract

1. The metabolic fates of the naturally occurring food flavours trans-anethole and estragole, and their synthetic congener p-propylanisole, have been investigated in human volunteers using the [methoxy-14C]-labelled compounds. The doses used were close to those encountered in the diet, 1 mg, 100 micrograms and 100 micrograms respectively. 2. In each case, the major routes of elimination of 14C were in the urine and in the expired air as 14CO2. 3. Urinary metabolites were separated by solvent extraction, t.l.c. and h.p.l.c., and characterized by comparison of chromatographic mobilities with standards and by radioisotope dilution. Nine 14C urinary metabolites were found after trans-anethole administration, four after p-propylanisole and five after estragole. All were products of side chain oxidations. 4. The principal metabolites of p-propylanisole were 4-methoxyhippuric acid (12%) and 1-(4'-methoxyphenyl)propan-1-ol (2%) and -2-ol (8%). 5. The major metabolite of trans-anethole was 4-methoxyhippuric acid (56% of dose), accompanied by much smaller amounts of the two isomers of 1-(4'-methoxyphenyl)propane-1,2-diol (together 3%). 6. After estragole administration, the two volunteers eliminated 0.2 and 0.4% of the dose respectively as 1'-hydroxyestragole. 7. The human metabolic data is discussed with reference to the comparative metabolic disposition of these compounds in the mouse and rat, species commonly used in their safety assessment.


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